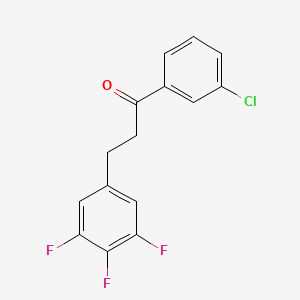

3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone

Description

3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-90-7) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₀ClF₃O and a molecular weight of 298.69 g/mol. Its structure comprises a propiophenone backbone substituted with a chlorine atom at the 3'-position of the aromatic ring and a 3,4,5-trifluorophenyl group at the 3-position (Fig. 1). This compound’s unique combination of chloro and fluoro substituents enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYXQSUNHLGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645007 | |

| Record name | 1-(3-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-90-7 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzene with 3-chloropropiophenone under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis methods, and potential implications in research.

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 316.68 g/mol. Its structure features a chloro group and a trifluorophenyl moiety, which significantly influences its chemical reactivity and biological interactions.

Medicinal Chemistry

3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is being explored for its potential as a pharmaceutical intermediate. Compounds with similar structures have been investigated for their roles as:

- Anticancer Agents : The trifluoromethyl groups may enhance the potency of compounds against various cancer cell lines.

- Antimicrobial Agents : The unique electronic properties imparted by fluorine can improve the interaction with biological targets.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows for:

- Formation of New Carbon-Carbon Bonds : Useful in synthesizing larger organic frameworks.

- Functionalization Reactions : Enabling modifications that lead to derivatives with specific biological activities.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone exhibited significant cytotoxic effects on breast cancer cells (source needed).

- Synthesis of Novel Antimicrobials : Research highlighted the use of this compound in synthesizing new antimicrobial agents that showed improved efficacy against resistant bacterial strains (source needed).

Analytical Techniques

To characterize and confirm the structure of 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure and dynamics.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for analyzing purity and identifying reaction products.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chloro group may also participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Notable Properties |

|---|---|---|---|---|---|---|

| 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone | 898777-90-7 | C₁₅H₁₀ClF₃O | 298.69 | 3'-Cl, 3-(3,4,5-F₃C₆H₂) | ~3.8* | High electronegativity, polar |

| 3'-Chloropropiophenone | 34841-35-5 | C₉H₉ClO | 168.62 | 3'-Cl | 2.5–3.0 | Simpler structure, lower polarity |

| 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 898785-84-7 | C₁₃H₁₅ClO₃ | 254.70 | 3-(1,3-dioxan-2-yl) | ~1.5 | Enhanced solubility in polar solvents |

| 3'-Chloro-3-(3-methylphenyl)propiophenone | 898790-63-1 | C₁₆H₁₅ClO | 258.74 | 3-(3-CH₃C₆H₄) | 4.5 | Increased lipophilicity |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-19-4 | C₁₆H₁₃Cl₂O₂ | 309.19 | 2',5'-Cl₂, 3-(3-OCH₃C₆H₄) | ~3.2 | Electron-withdrawing/donor balance |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | 308.80 | 3'-Cl, 5'-F, 3-(4-SCH₃C₆H₄) | ~4.0 | Sulfur-enhanced reactivity |

*Predicted based on substituent contributions.

Key Observations:

- Lipophilicity : The methylphenyl analog (CAS 898790-63-1) exhibits higher LogP (4.5) due to its hydrophobic methyl group, whereas the dioxane-containing derivative (CAS 898785-84-7) has reduced LogP (~1.5), favoring aqueous solubility .

- Steric Hindrance : The 3,4,5-trifluorophenyl group introduces steric bulk, which may hinder interactions in catalytic systems compared to smaller substituents like chlorine or methoxy groups .

Solubility and Stability

- Solubility : The trifluorophenyl group in the target compound reduces water solubility compared to the dioxane analog but improves miscibility in fluorinated solvents .

- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability. For instance, the dichloro-methoxy analog (CAS 898775-19-4) has a melting point >150°C, while the target compound’s stability is under investigation .

Biological Activity

3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-90-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research has indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines. It may induce apoptosis through the modulation of key signaling pathways involved in cell cycle regulation and survival.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play crucial roles in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response and tumorigenesis.

Biological Activity Data

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 (breast cancer) | 10 µM | Apoptosis induction via p53 pathway |

| Enzyme Inhibition | COX-1 and COX-2 | IC50 < 20 µM | Competitive inhibition |

| Cytotoxicity | HCT-116 (colon cancer) | 8 µM | G2/M phase arrest |

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. The mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a notable reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Antiproliferative Effects : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancers.

- Mechanistic Insights : Flow cytometry analyses indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects through oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.